

An In-depth Technical Guide to m-PEG7-alcohol

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Compound of Interest

Compound Name: *m*-PEG7-alcohol

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Abstract

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-alcohol with seven ethylene glycol units (**m-PEG7-alcohol**), a monodisperse polyethylene glycol (PEG) derivative. Aimed at researchers, scientists, and drug development professionals, this document details the synthesis, physicochemical properties, analytical methodologies, and key applications of **m-PEG7-alcohol**, with a focus on its role in bioconjugation and as a linker in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research and development setting.

Introduction

m-PEG7-alcohol, also known as heptaethylene glycol monomethyl ether, is a valuable bifunctional molecule in the fields of biotechnology, drug delivery, and materials science.^[1] Its structure features a methoxy-terminated end, which provides stability and reduces non-specific binding, and a terminal primary hydroxyl group that allows for covalent attachment to a wide range of molecules and surfaces.^[1] The discrete chain length of seven ethylene glycol units ensures batch-to-batch consistency, a critical factor in the development of therapeutics and diagnostics.

The hydrophilic nature of the PEG chain enhances the aqueous solubility and biocompatibility of conjugated molecules, making **m-PEG7-alcohol** an ideal linker for hydrophobic drugs or

biomolecules.[\[1\]](#)[\[2\]](#) This guide will provide a detailed exploration of its synthesis, properties, and applications, serving as a technical resource for its effective utilization.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for **m-PEG7-alcohol** is provided in the tables below.

Chemical and Physical Properties

Property	Value	Reference(s)
Chemical Name	2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol	[3]
Synonyms	m-PEG7-alcohol, Heptaethylene glycol monomethyl ether, O-Methyl-heptaethylene glycol	[1] [3]
CAS Number	4437-01-8	[1]
Molecular Formula	C15H32O8	[1]
Molecular Weight	340.41 g/mol	[3]
Appearance	Colorless to light yellow liquid	[2]
Purity	≥95%	[1]
Density	1.09 g/mL	[2]
Solubility	Soluble in water and many organic solvents	[2]

Safety and Handling

Parameter	Information	Reference(s)
General Handling	Avoid contact with skin and eyes. Use in a well-ventilated area.	[4]
Storage	Store at -20°C for long-term stability. For short-term storage, 2-8°C is acceptable. Keep in a tightly sealed container, protected from moisture and light.	[1][2]
Incompatible Materials	Strong oxidizing agents, strong acids, and strong bases.	[5]
Toxicity	Glycol ethers, as a class, can have toxic effects. Specific toxicity data for m-PEG7-alcohol is limited, but it is known to be a component in formulations and its metabolite, 2-methoxyacetic acid, has been studied for its developmental effects.	[5][6][7]

Synthesis of m-PEG7-alcohol

The synthesis of **m-PEG7-alcohol** can be achieved through several methods, with the Williamson ether synthesis and anionic ring-opening polymerization of ethylene oxide being the most common. A representative protocol based on the Williamson ether synthesis is provided below.

Williamson Ether Synthesis

This method involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction. [8][9] For the synthesis of **m-PEG7-alcohol**, this can be adapted by reacting a monomethylated PEG of a shorter chain length with a suitable ethylene glycol derivative.

Materials:

- Triethylene glycol monomethyl ether
- 1-bromo-2-(2-(2-bromoethoxy)ethoxy)ethane
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous tetrahydrofuran (THF)
- Anhydrous N,N-Dimethylformamide (DMF)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- **Alkoxide Formation:** In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous THF. To this, carefully add sodium hydride (1.2 equivalents) with stirring. Cool the suspension to 0°C using an ice bath.
- Slowly add a solution of triethylene glycol monomethyl ether (1.0 equivalent) in anhydrous THF to the NaH suspension.
- Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.
- **Etherification:** To the alkoxide solution, add a solution of 1-bromo-2-(2-(2-bromoethoxy)ethoxy)ethane (1.1 equivalents) in anhydrous DMF.

- Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure **m-PEG7-alcohol**.

Analytical Methods for Quality Control

Ensuring the purity and structural integrity of **m-PEG7-alcohol** is crucial for its application in research and drug development. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful method for determining the purity of **m-PEG7-alcohol** and for separating it from potential diol impurities.

- Instrumentation: HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD).
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
- Mobile Phase B: Acetonitrile with 0.1% TFA.

- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 214 nm or ELSD.
- Sample Preparation: Dissolve a small amount of **m-PEG7-alcohol** in the initial mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy is used to confirm the chemical structure of **m-PEG7-alcohol** by identifying the characteristic proton signals.

- Instrumentation: 400 MHz or higher NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of **m-PEG7-alcohol** in a suitable deuterated solvent (e.g., CDCl_3 or D_2O).
- Data Acquisition: Acquire a standard 1D ^1H NMR spectrum.
- Expected Chemical Shifts (in CDCl_3):
 - ~3.38 ppm (singlet, 3H, $-\text{OCH}_3$)
 - ~3.5-3.7 ppm (multiplet, 28H, $-\text{OCH}_2\text{CH}_2\text{O}-$)
 - A broad singlet for the terminal $-\text{OH}$ proton (variable chemical shift).

Applications in Bioconjugation and Drug Delivery

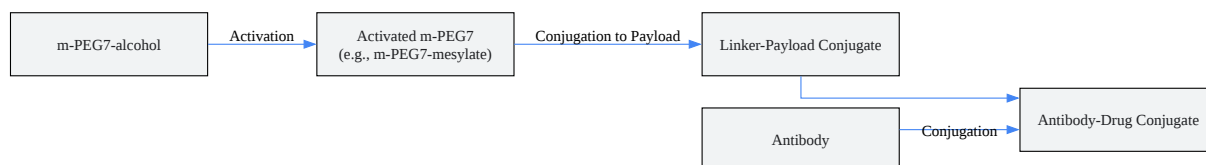
m-PEG7-alcohol is a versatile building block in the synthesis of more complex molecules for biomedical applications. Its terminal hydroxyl group can be readily functionalized to introduce other reactive groups.

Linker in Antibody-Drug Conjugates (ADCs)

In ADC development, **m-PEG7-alcohol** serves as a hydrophilic spacer within the linker connecting the antibody to the cytotoxic payload.^[10] This enhances the solubility and stability

of the ADC and can improve its pharmacokinetic properties.[10]

The following diagram illustrates a general workflow for the incorporation of an **m-PEG7-alcohol**-derived linker into an ADC.



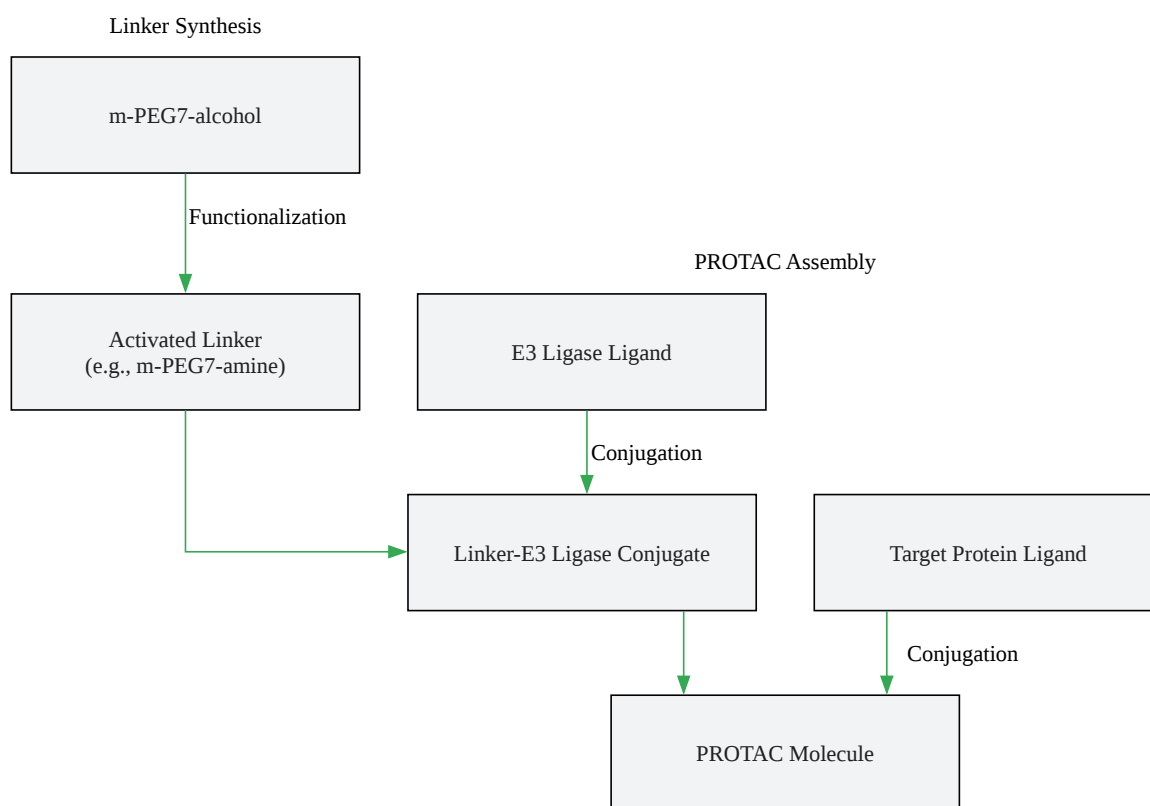
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Caption: General workflow for ADC synthesis using an **m-PEG7-alcohol**-based linker.

Linker in PROTACs

m-PEG7-alcohol is also utilized as a linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[11] The PEG linker provides the necessary spacing and flexibility for the PROTAC to effectively bring together the target protein and an E3 ubiquitin ligase.[11]

The following diagram outlines a general synthetic route for a PROTAC incorporating an **m-PEG7-alcohol**-derived linker.



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Caption: General workflow for PROTAC synthesis using an **m-PEG7-alcohol**-derived linker.

Conclusion

m-PEG7-alcohol is a well-defined, monodisperse PEG derivative with significant utility in the fields of drug delivery, bioconjugation, and materials science. Its defined structure, biocompatibility, and hydrophilicity make it a superior choice over polydisperse PEG reagents for applications requiring high precision and batch-to-batch consistency. This technical guide has provided a comprehensive overview of its synthesis, characterization, and key applications, with the aim of facilitating its effective use in research and development. The detailed protocols and workflows serve as a practical resource for scientists and professionals in the field.

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